molecular formula C20H20N6O B15192572 N-Desmethyl glasdegib CAS No. 2222533-66-4

N-Desmethyl glasdegib

Cat. No.: B15192572
CAS No.: 2222533-66-4
M. Wt: 360.4 g/mol
InChI Key: YCKOMQLGYYEBHS-CRAIPNDOSA-N
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Description

N-Desmethyl glasdegib is a derivative of glasdegib, a small-molecule inhibitor of the Hedgehog signaling pathway. Glasdegib is primarily used in the treatment of acute myeloid leukemia (AML) in patients who are not suitable for intensive chemotherapy . This compound retains the core structure of glasdegib but lacks a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl glasdegib typically involves the demethylation of glasdegib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl glasdegib can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in halogenated or alkylated derivatives.

Scientific Research Applications

N-Desmethyl glasdegib has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desmethyl glasdegib is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, glasdegib.

Properties

CAS No.

2222533-66-4

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)piperidin-4-yl]-3-(4-cyanophenyl)urea

InChI

InChI=1S/C20H20N6O/c21-12-13-5-7-14(8-6-13)23-20(27)24-15-9-10-22-18(11-15)19-25-16-3-1-2-4-17(16)26-19/h1-8,15,18,22H,9-11H2,(H,25,26)(H2,23,24,27)/t15-,18-/m1/s1

InChI Key

YCKOMQLGYYEBHS-CRAIPNDOSA-N

Isomeric SMILES

C1CN[C@H](C[C@@H]1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3

Canonical SMILES

C1CNC(CC1NC(=O)NC2=CC=C(C=C2)C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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